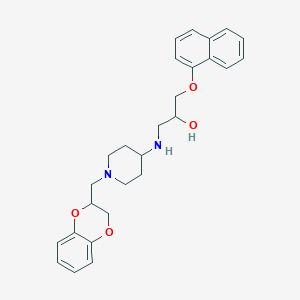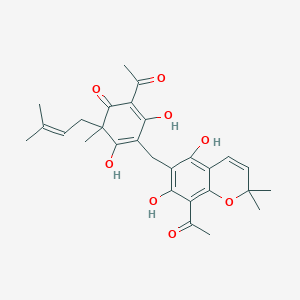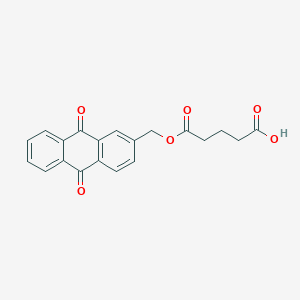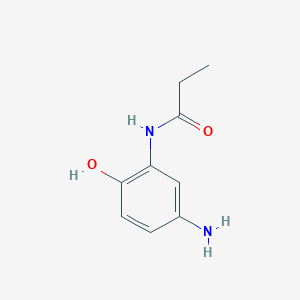
N-(5-amino-2-hydroxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-amino-2-hydroxyphenyl)propanamide, also known as APAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APAP is an organic compound that belongs to the class of amides and is commonly used in the synthesis of other chemical compounds.
Wissenschaftliche Forschungsanwendungen
N-(5-amino-2-hydroxyphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. N-(5-amino-2-hydroxyphenyl)propanamide has also been shown to be effective in treating inflammation, pain, and fever. In addition, N-(5-amino-2-hydroxyphenyl)propanamide has been used as a precursor in the synthesis of other chemical compounds, including pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(5-amino-2-hydroxyphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain and fever. By inhibiting the production of prostaglandins, N-(5-amino-2-hydroxyphenyl)propanamide reduces inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
N-(5-amino-2-hydroxyphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(5-amino-2-hydroxyphenyl)propanamide has also been shown to reduce the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of the immune response. In addition, N-(5-amino-2-hydroxyphenyl)propanamide has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-amino-2-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without significant degradation. However, N-(5-amino-2-hydroxyphenyl)propanamide has some limitations. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(5-amino-2-hydroxyphenyl)propanamide can be toxic at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-amino-2-hydroxyphenyl)propanamide. One area of research is the development of new synthetic methods for N-(5-amino-2-hydroxyphenyl)propanamide that can improve yield and purity. Another area of research is the identification of new applications for N-(5-amino-2-hydroxyphenyl)propanamide, particularly in the treatment of inflammatory diseases and cancer. Finally, research is needed to better understand the mechanism of action of N-(5-amino-2-hydroxyphenyl)propanamide and its effects on the immune system and other physiological processes.
Conclusion:
In conclusion, N-(5-amino-2-hydroxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by the reaction of 5-nitrosalicylaldehyde and glycine and has been found to have antibacterial, antifungal, and antitumor properties. N-(5-amino-2-hydroxyphenyl)propanamide works by inhibiting the activity of the cyclooxygenase enzymes, which reduces inflammation, pain, and fever. It has several biochemical and physiological effects, including reducing the levels of inflammatory cytokines and reducing the activity of the NF-κB pathway. N-(5-amino-2-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments, but also has some limitations. Finally, there are several future directions for research on N-(5-amino-2-hydroxyphenyl)propanamide, including the development of new synthetic methods and the identification of new applications.
Synthesemethoden
N-(5-amino-2-hydroxyphenyl)propanamide is synthesized by the reaction of 5-nitrosalicylaldehyde and glycine in the presence of sodium borohydride. The resulting product is then further reacted with acetic anhydride to yield N-(5-amino-2-hydroxyphenyl)propanamide. This synthesis method is widely used in the laboratory and has been optimized for high yield and purity.
Eigenschaften
CAS-Nummer |
130024-70-3 |
|---|---|
Produktname |
N-(5-amino-2-hydroxyphenyl)propanamide |
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
N-(5-amino-2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-9(13)11-7-5-6(10)3-4-8(7)12/h3-5,12H,2,10H2,1H3,(H,11,13) |
InChI-Schlüssel |
WSYCHWCNRWWVKN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)O |
Kanonische SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)O |
Synonyme |
Propanamide, N-(5-amino-2-hydroxyphenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
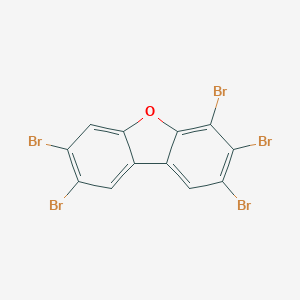
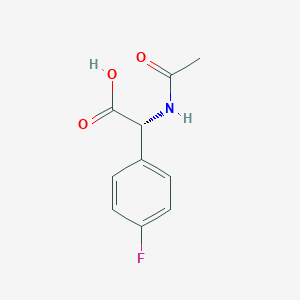
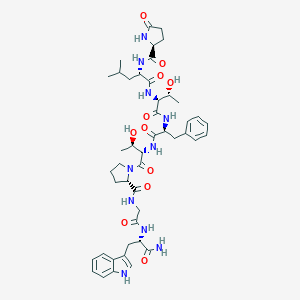
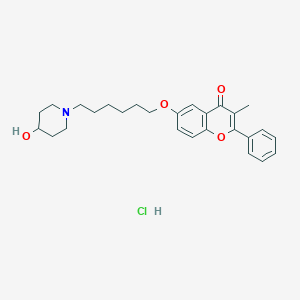
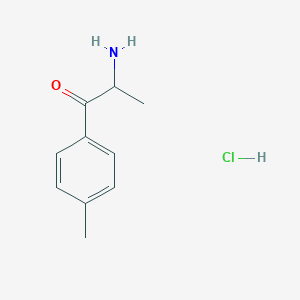
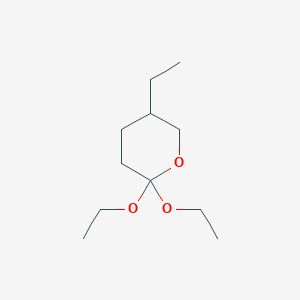
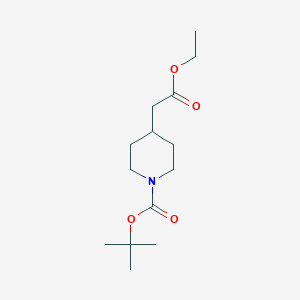

![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
